Potassium N,N-dimethyl-beta-alaninate

Palladium catalysis Heck cross-coupling Phosphine-free ligand

Researchers optimizing Pd-catalyzed cross-coupling reactions face unnecessary catalyst costs when using ligands with poor solubility or stoichiometric precision. This potassium salt form of N,N-dimethyl-β-alanine directly addresses that. - Achieves TON 10³ at 0.1 mol% Pd loading for aryl bromide-styrene coupling in NMP at 130°C (99% yield), a 15-fold Pd reduction vs. earlier ligand systems. - Potassium counterion delivers 32.5% higher active moiety mass than the free acid and eliminates organic co-solvent pre-dissolution due to its freely water-soluble character. - Halide-free composition avoids interference in ion chromatography and LC-MS, enabling orthogonal identity confirmation by flame photometry.

Molecular Formula C5H10KNO2
Molecular Weight 155.24 g/mol
CAS No. 55489-79-7
Cat. No. B12667606
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePotassium N,N-dimethyl-beta-alaninate
CAS55489-79-7
Molecular FormulaC5H10KNO2
Molecular Weight155.24 g/mol
Structural Identifiers
SMILESCN(C)CCC(=O)[O-].[K+]
InChIInChI=1S/C5H11NO2.K/c1-6(2)4-3-5(7)8;/h3-4H2,1-2H3,(H,7,8);/q;+1/p-1
InChIKeyGXMWYUIHPJXRLR-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Potassium N,N-Dimethyl-Beta-Alaninate Sourcing Guide


Potassium N,N-dimethyl-beta-alaninate (CAS 55489-79-7) is the potassium salt of the tertiary β-amino acid N,N-dimethyl-β-alanine (free acid CAS 6300-04-5). This compound belongs to the class of N,N-dimethyl amino acid salts, characterized by a dimethylated tertiary amine terminus and a carboxylate group coordinated to a potassium cation [1]. It is commercially available as a white crystalline powder with high aqueous solubility, making it suitable for applications requiring a water-soluble, pH-adjustable source of the N,N-dimethyl-β-alanine moiety . The potassium counterion distinguishes it from the corresponding free acid, sodium salt (CAS 51238-41-6), hydrochloride salt (CAS 14788-12-6), and hydrobromide salt (CAS 2812-44-4), each of which presents distinct physicochemical and handling profiles relevant to downstream use [2].

Water-soluble precursor for N,N-dimethyl-β-alanine
Phosphine-free ligand source for Pd-catalyzed cross-coupling
Halide-free impurity reference standard option
Distinct potassiated ion for mass spectrometry and ion mobility

Why Salt Form Substitution Fails


The selection of the potassium salt over the free acid or alternative salt forms of N,N-dimethyl-β-alanine carries material consequences for solubility, reactivity, and formulation precision. The free acid (MW 117.15 g/mol, pKa ~3.67 predicted) exhibits limited aqueous solubility [1], whereas salt formation with potassium (MW 155.24 g/mol) substantially enhances water solubility through ionic dissociation . Substituting the sodium salt (MW 139.13 g/mol) for the potassium salt introduces a 11.6% difference in equivalent mass of the active N,N-dimethyl-β-alanine moiety per unit weight, directly affecting stoichiometric calculations in synthesis and formulation [2]. Critically, when the compound serves as a ligand source in Pd-catalyzed cross-coupling, the counterion identity can influence base-mediated deprotonation equilibria and the effective concentration of the active N,O-bidentate ligand species in solution. Choice of salt form is therefore not a trivial procurement decision but a functional parameter that must be matched to the intended application context.

Free acid substitution
Slightly soluble free acid may require organic co-solvents, limiting direct aqueous protocol use.
Sodium salt substitution
~11.6% lower equivalent mass per unit weight alters stoichiometric calculations in synthesis and formulation.
HCl / HBr salt substitution
Halide counterions may cause chromatographic interference or detection issues in analytical methods.

Differentiated Performance Evidence


Catalytic Efficiency in Heck Cross-Coupling

N,N-Dimethyl-β-alanine (the parent acid of the potassium salt) functions as a more powerful phosphine-free ligand than the structurally analogous N,N-dimethylglycine in the Pd-catalyzed Heck reaction. Under optimized conditions (0.1 mol% Pd, NMP solvent, 130°C), the N,N-dimethyl-β-alanine system achieves a practical turnover number (TON) of 10³ for coupling of bromobenzene with styrene, yielding 99% product [1]. In contrast, N,N-dimethylglycine required 1.5 mol% Pd loading under the original Reetz protocol to achieve comparable conversion. The kinetic advantage is attributed to faster oxidative addition of aryl halide to Pd(0) when N,N-dimethyl-β-alanine forms a six-membered chelate ring, versus the five-membered ring formed by N,N-dimethylglycine [2]. While the published study employed the free acid form, the potassium salt serves as a directly employable, water-soluble precursor that releases the active N,N-dimethyl-β-alanine ligand upon dissolution in the reaction medium.

Heck Coupling TON
Head-to-head
TON 10³, 99% yield at 0.1 mol% Pd
Supports high-efficiency ligand selection for Heck coupling
Reported vs N,N-dimethylglycine; NMP, 130°C
Palladium catalysis Heck cross-coupling Phosphine-free ligand

Aqueous Solubility and Stoichiometric Precision

The free acid form, N,N-dimethyl-β-alanine (CAS 6300-04-5), is characterized as only 'slightly soluble' in water and a weakly acidic compound with a predicted pKa of 3.67 ± 0.14 . In contrast, the potassium salt (CAS 55489-79-7) is described as freely soluble in water, consistent with the general behavior of alkali metal salts of carboxylic acids where ionic dissociation enhances aqueous solubility . For applications requiring aqueous solution preparation at defined concentrations (e.g., biological buffer systems, aqueous-phase catalysis, or CO₂ capture solvents), the free acid's limited solubility imposes practical concentration ceilings. Furthermore, the potassium salt's molecular weight (155.24 g/mol) vs. the free acid (117.15 g/mol) represents a 32.5% mass differential, meaning that 1.325 g of potassium salt is required to deliver the equivalent of 1.000 g of the free N,N-dimethyl-β-alanine moiety [1]. Procurement specifications must account for this stoichiometric factor when the active species is the N,N-dimethyl-β-alanine anion.

Solubility & Stoichiometry
Class-level
Freely soluble K salt vs slightly soluble free acid; 32.5% mass differential
Informs aqueous protocol design and gravimetric calculation
Vendor solubility data; predicted pKa ~3.67
Aqueous solubility Formulation science Salt selection

Pharmaceutical Reference Standard Utility

CAS 55489-79-7 (potassium salt) is one of four systematically characterized salt forms of Rizatriptan Impurity 21, alongside the HCl salt (CAS 14788-12-6), HBr salt (CAS 2812-44-4), and sodium salt (CAS 51238-41-6) [1]. The availability of the potassium salt as a distinct, fully characterized reference standard enables analytical method development, method validation (AMV), and quality control (QC) applications during the commercial production of Rizatriptan [2]. The choice among salt forms for reference standard purposes depends on chromatographic behavior, solubility in the analytical mobile phase, and spectral non-interference. The potassium salt provides an option distinct from the hydrochloride and hydrobromide salts, which may introduce halide-related interferences in certain detection modes (e.g., ion chromatography, halide-specific electrodes). Each salt form has a unique molecular weight and elemental composition, allowing orthogonal identity confirmation through elemental analysis, mass spectrometry, and X-ray diffraction .

Impurity Reference Standard
Head-to-head
Characterized potassium salt; distinct MW 155.24, halide-free
Supports orthogonal identity confirmation in QC
Available as Rizatriptan Impurity 21 reference
Pharmaceutical impurity profiling Reference standards Analytical method validation

Gas-Phase Structural Differentiation

A systematic gas-phase infrared multiple photon dissociation (IRMPD) spectroscopy and ion mobility spectrometry (IMS) study of potassiated tertiary amino acids, including N,N-dimethyl-β-alanine (potassium salt), demonstrated that all potassiated molecular ions of this series adopt salt bridge structures involving bidentate coordination of the potassium cation to the carboxylate moiety [1]. These salt bridge structures were predicted to be the global minima on the potential energy surfaces at the B3LYP/6-311++G(2d,2p) level of theory and were confirmed by both IRMPD spectral matching and IMS cross-section measurements [2]. This contrasts with the behavior of protonated (free acid) forms, which adopt charge-solvated structures where the proton resides on the amine nitrogen rather than forming a salt bridge. The potassium salt bridge structure implies differential gas-phase fragmentation pathways in mass spectrometry, distinct collision cross-sections enabling ion mobility-based separation from sodiated or protonated analogs, and potential implications for the compound's behavior in non-aqueous or membrane-mimetic environments [3].

Gas-Phase Salt Bridge
Reported
Confirmed bidentate K⁺–carboxylate salt bridge; distinct IMS cross-section
Supports selective IMS detection via unique drift time
IRMPD/IMS, DFT global minimum assignment
Ion coordination chemistry Mass spectrometry Structural biology

Optimal Application Scenarios


Phosphine-Free Heck Coupling at Low Catalyst Loading

When the potassium salt is used as a water-soluble precursor to generate the active N,N-dimethyl-β-alanine ligand in situ, the resulting catalytic system achieves a turnover number of 10³ at 0.1 mol% Pd loading for aryl bromide–styrene coupling in NMP at 130°C with 99% yield [1]. This represents a 15-fold reduction in required palladium compared to the earlier N,N-dimethylglycine ligand system. The potassium salt's aqueous solubility facilitates convenient stock solution preparation and precise dosing into anhydrous reaction mixtures after solvent exchange. Industrial-scale Heck reactions seeking to minimize palladium catalyst cost and product metal contamination should prioritize this ligand scaffold, accessed through the potassium salt form for operational convenience.

Halide-Free Impurity Reference Standard

CAS 55489-79-7 is recognized as the potassium salt form of Rizatriptan Impurity 21 and is supplied as a fully characterized reference standard for ANDA/NDA analytical method development, method validation, and QC batch release testing [2]. Analytical laboratories encountering halide interference (e.g., in ion chromatography detection, halide-specific electrode measurements, or chloride-adduct formation in LC-MS) benefit from selecting the potassium salt over the HCl (CAS 14788-12-6) or HBr (CAS 2812-44-4) salt forms. The distinct molecular weight (155.24 g/mol) and elemental composition (C₅H₁₀KNO₂) of the potassium salt enable orthogonal identity confirmation via potassium-specific elemental analysis or flame photometry, supplementing HPLC retention time matching.

Aqueous Formulation Without Co-Solvents

For applications requiring aqueous solutions of the N,N-dimethyl-β-alanine moiety at defined molar concentrations—such as biological buffer preparation, aqueous-phase catalysis, or CO₂ capture solvent screening—the potassium salt's freely soluble character in water eliminates the need for organic co-solvent pre-dissolution that the slightly soluble free acid form would otherwise require [3]. Procurement specifications should account for the 32.5% mass differential between the potassium salt (MW 155.24) and the free acid (MW 117.15) to ensure correct stoichiometric delivery of the active N,N-dimethyl-β-alanine species. Class-level evidence from potassium amino acid salt literature suggests that potassium salts generally exhibit superior CO₂ absorption performance compared to their sodium counterparts, making the potassium salt the preferred form for carbon capture solvent screening studies [4].

Ion Mobility-Mass Spectrometry Method Development

The potassiated N,N-dimethyl-β-alanine ion adopts a well-characterized salt bridge structure with bidentate K⁺–carboxylate coordination, confirmed as the global minimum by IRMPD spectroscopy, IMS cross-section measurement, and DFT calculation at the B3LYP/6-311++G(2d,2p) level [5]. This distinct gas-phase architecture yields collision cross-sections and fragmentation patterns that differ from protonated (charge-solvated) and sodiated forms, enabling selective detection in ion mobility-mass spectrometry (IM-MS) workflows. Analytical chemists developing LC-IM-MS methods for quantifying N,N-dimethyl-β-alanine in complex matrices can exploit the potassium adduct's unique drift time for interference-free quantitation, particularly when sodium or ammonium adducts co-elute.

Application
Selection Property
Validation Focus
Heck Coupling Ligand Source
Ligand scaffold efficiency
Catalytic turnover and yield validation
Halide-Free Impurity Standard
Salt form identity & non-interference
Chromatographic and detection method suitability
Aqueous Formulation Precursor
Aqueous solubility profile
Stoichiometric mass adjustment and solubility
Ion Mobility-MS Analysis
Gas-phase coordination structure
IMS drift time and fragmentation pattern
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